molecular formula C17H21N3S B2976391 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-89-7

7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2976391
CAS No.: 338415-89-7
M. Wt: 299.44
InChI Key: GGLCBRRMZVZEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a synthetic chemical compound built around the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized as a versatile and potent core in medicinal chemistry and drug discovery . This heterocyclic system is a bioisostere of purine, allowing it to mimic adenosine and effectively engage the hinge region of kinase ATP-binding sites through key hydrogen-bonding interactions . This mechanism is fundamental to its primary research application as a starting point for developing protein kinase inhibitors. The specific substitution pattern on this compound—featuring a 4-isopropylphenyl group at the 7-position and a methylsulfanyl group at the 2-position—is designed to modulate the molecule's physicochemical properties, binding affinity, and selectivity. The 6,7-dihydro-5H-pyrrolo moiety can influence the molecule's conformation and solubility. Researchers primarily utilize this compound and its analogs in oncology research, specifically in the design and synthesis of novel small-molecule inhibitors targeting oncogenic kinases like RET, which is a validated target in thoracic cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer . The scaffold has also been extensively explored for its antitumor properties against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and liver (HePG2) cancers . Beyond kinase inhibition, derivatives of this scaffold have demonstrated utility in other research areas, including the induction of apoptosis and cell cycle arrest in cancer cells . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-7-(4-propan-2-ylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-11(2)13-5-7-14(8-6-13)20-10-9-15-12(3)18-17(21-4)19-16(15)20/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLCBRRMZVZEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound would be dependent on its specific targets. Given the broad range of targets associated with pyrido[2,3-d]pyrimidines, it’s likely that multiple pathways could be affected. These could include pathways involved in cell growth and proliferation, apoptosis, and various signaling pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given the targets associated with pyrido[2,3-d]pyrimidines, potential effects could include the inhibition of cell growth, induction of cell death, or alterations in cellular signaling.

Biological Activity

The compound 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.39 g/mol

Structure Analysis

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the isopropyl group and methylthio substituent may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies on related compounds have shown:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapy. Compounds structurally similar to our target have demonstrated IC50 values in the low nanomolar range against TS .
CompoundTarget EnzymeIC50 (nM)
Compound ATS46
Compound BDHFR120

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. A study found that derivatives exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolo[2,3-d]pyrimidines and tested their efficacy against human cancer cell lines. The results indicated that certain modifications enhanced the potency against TS and DHFR, leading to increased cytotoxicity in resistant cancer cell lines .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives against E. coli and Staphylococcus aureus. The study reported significant inhibition at concentrations as low as 10 µg/mL, demonstrating the potential for these compounds in clinical applications .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations at Position 2
  • 2-(Benzylsulfanyl)-4-Methyl-7-Phenyl Derivative (CAS 338415-97-7): Structure: Benzylsulfanyl at position 2, phenyl at position 6. Properties: Higher molecular weight (333.45 g/mol) and increased aromaticity compared to the target compound. Applications: Not explicitly stated, but sulfur-containing groups often enhance binding to biological targets .
Substituent Variations at Position 4
  • 4-Chloro Derivatives (e.g., 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, CAS 16372-08-0): Structure: Chlorine replaces the methyl group. Properties: White crystalline powder (m.p. 215–220°C), soluble in chloroform and methanol. Applications: Key intermediate in synthesizing Tofacitinib, a JAK inhibitor .
Substituent Variations at Position 7
  • 7-(4-Methoxybenzyl) Derivative (CAS 853680-76-9):
    • Structure : Methoxybenzyl group at position 7.
    • Properties : Improved solubility due to the methoxy group.
    • Applications : Used in pharmaceutical research for structure-activity relationship (SAR) studies .

Key Observations :

  • Methylsulfanyl at Position 2 : Common in bioactive derivatives (e.g., GSK1104252A), suggesting a role in receptor binding .
  • 7-Aryl Groups : Bulky substituents like 4-isopropylphenyl may enhance metabolic stability compared to smaller groups (e.g., phenyl or methoxybenzyl) .

Physicochemical Properties

Property Target Compound (Inferred) 4-Chloro Derivative (CAS 16372-08-0) 7-(4-Methoxybenzyl) Derivative
Molecular Weight ~340 g/mol 163.59 g/mol 275.73 g/mol
Melting Point Not reported 215–220°C Not reported
Solubility Likely lipophilic Soluble in chloroform, methanol Soluble in polar solvents

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., Pd/C for dehalogenation). Use process simulation tools (Aspen Plus) to minimize waste and energy consumption. Membrane technologies (e.g., solvent-resistant nanofiltration) can recover catalysts, aligning with CRDC’s focus on sustainable chemical engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.